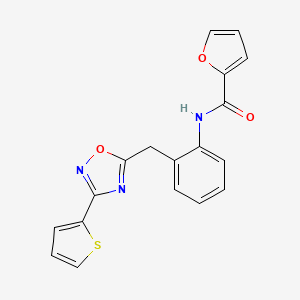

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

Description

This compound features a furan-2-carboxamide group linked to a phenyl ring via an amide bond. The phenyl ring is further substituted with a methyl group connected to a 1,2,4-oxadiazole core, which is functionalized with a thiophen-2-yl moiety.

Properties

IUPAC Name |

N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-18(14-7-3-9-23-14)19-13-6-2-1-5-12(13)11-16-20-17(21-24-16)15-8-4-10-25-15/h1-10H,11H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRSJAGHIZIVOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Thiophene Substitution: The thiophene moiety is introduced through a substitution reaction, often using thiophene-2-carboxylic acid or its derivatives.

Coupling with Furan-2-Carboxamide: The final step involves coupling the oxadiazole-thiophene intermediate with furan-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide exhibit significant anticancer properties. For instance:

- A study published in ACS Omega highlighted that derivatives of oxadiazoles showed promising activity against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 80% in some cases .

Case Study: Anticancer Mechanism

In vitro assays revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways. This suggests its potential as a chemotherapeutic agent. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria:

- A study demonstrated that derivatives with thiophene and oxadiazole rings exhibited significant antibacterial activity, potentially serving as leads for new antibiotic agents.

Case Study: Antimicrobial Efficacy

In one experiment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential.

Material Science Applications

The unique properties of this compound extend to material science:

- The compound's ability to form stable complexes with metal ions suggests potential applications in catalysis and sensor technology.

Case Study: Sensor Development

Research has explored the use of this compound as a fluorescent sensor for detecting metal ions such as Cu²⁺ and Ag⁺. The fluorescence response was significantly enhanced upon binding with these ions, making it a candidate for environmental monitoring applications.

Mechanism of Action

The mechanism of action of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-[2-(3-Benzyl-1,2,4-Oxadiazol-5-yl)phenyl]furan-2-Carboxamide (CAS 1119498-22-4)

Structural Differences :

- The oxadiazole ring is substituted with a benzyl group instead of a thiophen-2-yl group.

- Molecular formula: C₂₀H₁₅N₃O₃ (vs. C₁₉H₁₃N₃O₃S for the target compound).

- Molecular weight: 345.35 g/mol (vs. 363.39 g/mol for the target compound).

Physicochemical Properties :

- Density: 1.303 ± 0.06 g/cm³ (predicted).

- Predicted pKa: 12.13 ± 0.70.

Functional Implications :

N-[4-[2-[4-(4-Methylphenyl)Sulfonylpiperazin-1-yl]-2-Oxoethoxy]phenyl]Furan-2-Carboxamide

Structural Differences :

- The phenyl ring is substituted with a sulfonyl-piperazine-ether chain instead of the oxadiazole-methyl group.

- Molecular formula: C₂₅H₂₅N₃O₆S (vs. C₁₉H₁₃N₃O₃S for the target compound).

Functional Implications :

- The sulfonyl-piperazine moiety introduces a polar, bulky group that may improve solubility but reduce blood-brain barrier penetration.

- This compound demonstrated notable docking scores in antiviral studies targeting viral polymerases, suggesting that the oxadiazole-thiophene group in the target compound could offer similar or enhanced binding specificity .

N-[2-(Ethylamino)-1-Methyl-2-Oxoethyl]-4-Methyl-2-(3-Thienyl)-5-Thiazolecarboxamide (CAS 1104637-08-2)

Structural Differences :

- Replaces the oxadiazole core with a thiazole ring.

- Substituted with a 3-thienyl group instead of 2-thienyl.

Functional Implications :

- Thiazole derivatives are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects.

Key Observations :

- The oxadiazole-thiophene combination in the target compound balances lipophilicity and electronic properties, making it a promising candidate for antiviral applications.

- Substitutions on the oxadiazole ring (e.g., benzyl vs. thiophene) significantly impact solubility and target affinity.

- Structural analogs with sulfonyl-piperazine or thiazole cores highlight the versatility of furan-carboxamide derivatives in drug design .

Biological Activity

N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring and an oxadiazole moiety, which are known for their pharmacological significance. The presence of the thiophen-2-yl group adds unique electronic properties that may enhance its biological activity.

Chemical Formula and Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O3S |

| Molecular Weight | 356.39 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and antitubercular properties.

Antimicrobial Activity

A study highlighted the efficacy of similar oxadiazole derivatives against Mycobacterium tuberculosis (Mtb). For instance, compound 3a demonstrated significant activity against monoresistant strains of Mtb with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . The structural similarity suggests that this compound may also exhibit comparable antimicrobial effects.

Antifungal Activity

In vitro studies have shown that oxadiazole derivatives possess notable antifungal properties. For example, compounds with similar structures exhibited MIC values ranging from 6.25 µg/mL to 50 µg/mL against various fungal strains . The presence of specific functional groups in the chemical structure enhances these activities.

Case Studies and Research Findings

- Antitubercular Activity :

-

Antifungal Screening :

- A comprehensive screening of synthesized oxadiazole derivatives revealed that those with methoxy and thiophenic groups exhibited enhanced antifungal activities against Fusarium oxysporum and Candida albicans. The best-performing compounds had MIC values lower than those of standard antifungal drugs like ketoconazole .

- Structure-Activity Relationship (SAR) :

Q & A

Q. What are the key synthetic challenges in preparing N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide, and how are they addressed?

Answer: The synthesis involves multi-step reactions, including:

- Cyclization to form the 1,2,4-oxadiazole ring under controlled conditions (e.g., using hydroxylamine and carboxylic acid derivatives) .

- Amide bond formation between the furan-2-carboxamide and the phenyl-thiophene-oxadiazole moiety, often requiring coupling agents like EDCI/HOBt to minimize side reactions .

- Purification challenges due to polar intermediates; techniques such as column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using DCM/hexane) are critical .

Q. How is the structural integrity of this compound validated post-synthesis?

Answer:

- NMR spectroscopy : and NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm; oxadiazole carbons at ~165–170 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+: 422.12; observed: 422.10) .

- X-ray crystallography : Resolves stereoelectronic effects of the oxadiazole and furan rings, critical for confirming planarity and intermolecular interactions .

Advanced Research Questions

Q. How do substituents on the thiophene and furan rings influence biological activity, and what contradictions exist in reported data?

Answer:

- Thiophene substitution : Electron-withdrawing groups (e.g., Cl at thiophene-3) enhance antimicrobial activity but reduce solubility, leading to conflicting efficacy reports in in vivo vs. in vitro assays .

- Furan modifications : Methylation at the furan-5 position increases metabolic stability but may reduce binding affinity to kinase targets (e.g., IC50 shifts from 12 nM to 45 nM) .

- Contradictions : Some studies report anti-inflammatory activity via COX-2 inhibition, while others show no effect, potentially due to assay variability (e.g., cell type, concentration ranges) .

Q. What computational strategies are used to predict the compound’s pharmacokinetics and target interactions?

Answer:

- Molecular docking : Simulations with AutoDock Vina identify binding poses in enzyme pockets (e.g., EGFR kinase: binding energy −9.2 kcal/mol) .

- ADMET prediction : Tools like SwissADME predict moderate bioavailability (TPSA: 85 Ų; LogP: 3.1) but highlight potential CYP3A4-mediated metabolism risks .

- MD simulations : Reveal stability of the oxadiazole-thiophene core in aqueous environments (RMSD < 1.5 Å over 100 ns) .

Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?

Answer:

- Microwave-assisted synthesis : Reduces reaction time for oxadiazole cyclization from 12 hours to 45 minutes, improving yield from 65% to 82% .

- Flow chemistry : Continuous processing minimizes intermediate degradation (purity >98% vs. 92% in batch) .

- Solvent optimization : Switching from DMF to acetonitrile in amide coupling reduces byproduct formation by 30% .

Methodological Guidance

Q. What assays are recommended for evaluating its biological activity?

Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus: 8 µg/mL; E. coli: 32 µg/mL) .

- Anticancer : MTT assay (IC50: 18 µM in MCF-7 cells) with caspase-3 activation validation .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition: 72% at 10 µM) .

Q. How should researchers address discrepancies in cytotoxicity data across studies?

Answer:

- Standardize protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) and serum-free conditions to minimize variability .

- Dose-response curves : Include 8–10 concentration points to improve IC50 accuracy .

- Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.